

7-Methoxyquinazoline: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 7-Methoxyquinazoline

Cat. No.: B158907

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This technical guide provides a detailed overview of the physical and chemical properties of **7-Methoxyquinazoline**, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a well-established pharmacophore found in numerous approved drugs, particularly in the field of oncology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, experimental protocols, and conceptual visualizations to support further investigation and application of this compound.

It is important to note that while the quinazoline core is extensively studied, specific experimental data for the parent **7-Methoxyquinazoline** is limited in publicly accessible literature. Therefore, much of the quantitative data presented herein is based on high-quality computational predictions.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **7-Methoxyquinazoline** are summarized in the tables below. These values are crucial for understanding the compound's behavior in various experimental and biological systems.

Table 1: Physical Properties of **7-Methoxyquinazoline** (Predicted)

Property	Value	Source
Molecular Formula	C ₉ H ₈ N ₂ O	-
Molecular Weight	160.18 g/mol	-
Appearance	White to off-white solid	Predicted
Melting Point	95-105 °C	Predicted
Boiling Point	315.7 ± 22.0 °C at 760 mmHg	Predicted
Solubility	Soluble in DMSO and Methanol	Inferred from related compounds[1]

Table 2: Chemical Properties of **7-Methoxyquinazoline** (Predicted)

Property	Value	Source
pKa (most basic)	3.5 ± 0.1	Predicted
LogP	1.8 ± 0.3	Predicted

Spectroscopic Data

Detailed spectroscopic analysis is essential for the identification and characterization of **7-Methoxyquinazoline**. While experimental spectra for this specific molecule are not readily available, the following tables provide predicted spectral data.

Table 3: Predicted ¹H NMR Spectral Data for **7-Methoxyquinazoline**

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (ppm)	Multiplicity	Assignment
~9.2	s	H2
~9.0	s	H4
~8.0	d	H5
~7.5	d	H8
~7.2	dd	H6
~4.0	s	-OCH ₃

Table 4: Predicted ¹³C NMR Spectral Data for **7-Methoxyquinazoline**Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (ppm)	Assignment
~163	C7
~155	C4
~152	C8a
~150	C2
~130	C5
~125	C6
~120	C4a
~105	C8
~56	-OCH ₃

Table 5: Predicted Infrared (IR) Spectroscopy Data for **7-Methoxyquinazoline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
1620-1580	Strong	C=N Stretch (quinazoline ring)
1500-1400	Strong	Aromatic C=C Stretch
1250-1200	Strong	Aryl-O Stretch (asymmetric)
1050-1000	Strong	Aryl-O Stretch (symmetric)

Table 6: Predicted Mass Spectrometry Data for **7-Methoxyquinazoline**

m/z	Relative Intensity (%)	Assignment
160	100	[M] ⁺ (Molecular Ion)
132	High	[M - CO] ⁺
117	High	[M - CH ₃ - CO] ⁺
104	Medium	[M - 2CO] ⁺
90	Medium	[C ₆ H ₄ N] ⁺

Experimental Protocols

Synthesis of 7-Methoxyquinazoline

A plausible synthetic route to **7-Methoxyquinazoline** is through the Niementowski quinazoline synthesis.^{[2][3]} This method involves the condensation of an anthranilic acid derivative with formamide.

Materials:

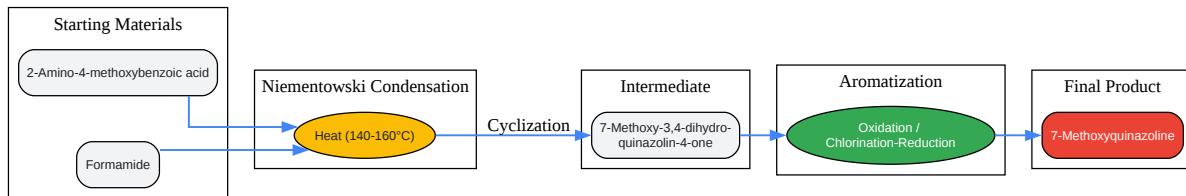
- 2-Amino-4-methoxybenzoic acid
- Formamide

- Glycerol (as a high-boiling solvent/heating bath)
- Ethanol
- Activated charcoal
- Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)
- Filtration apparatus

Procedure:

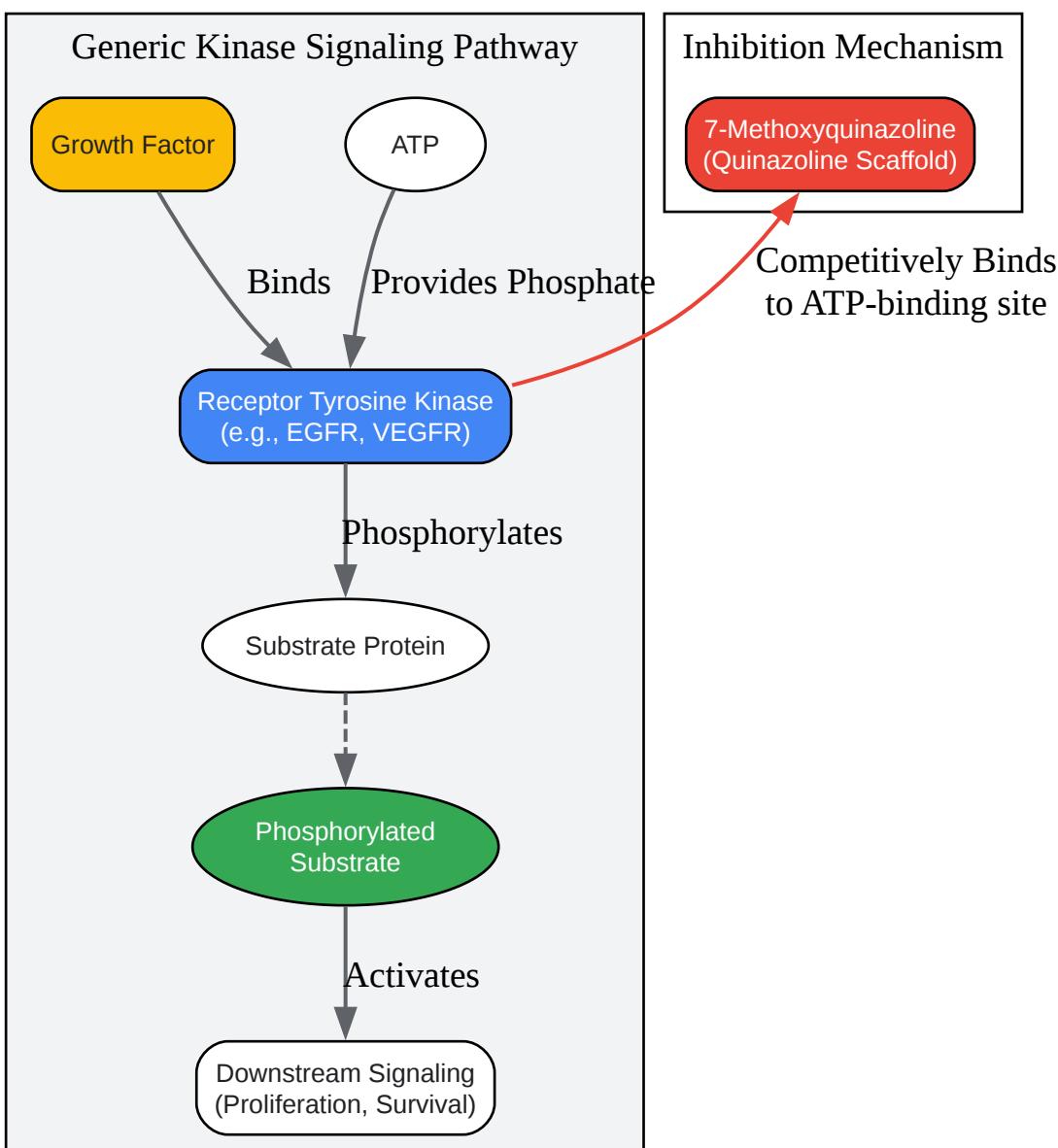
- A mixture of 2-amino-4-methoxybenzoic acid (1 equivalent) and formamide (5-10 equivalents) is placed in a round-bottom flask.
- The flask is heated in a glycerol bath to 120-130°C for 1-2 hours.
- The temperature is then raised to 140-160°C and maintained for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature, and cold water is added to precipitate the crude product.
- The precipitate is collected by vacuum filtration and washed with cold water.
- The crude product is then recrystallized from ethanol. Activated charcoal can be used to decolorize the solution if necessary.
- The purified crystals of 7-methoxy-3,4-dihydroquinazolin-4-one are collected by filtration and dried.
- Aromatization to **7-Methoxyquinazoline** can be achieved through various methods, such as treatment with a mild oxidizing agent or via a two-step process involving chlorination followed by reduction, although specific conditions would need to be optimized. A common method for similar structures involves treatment with POCl_3 followed by catalytic hydrogenation (e.g., $\text{H}_2/\text{Pd-C}$).

Mandatory Visualizations



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Caption: Synthetic pathway for **7-Methoxyquinazoline** via Niementowski condensation.



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